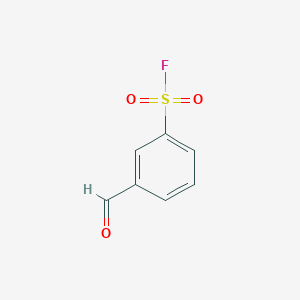

3-Formylbenzenesulfonyl fluoride

説明

Contextualization of Arylsulfonyl Fluorides as Transformative Chemical Scaffolds

Arylsulfonyl fluorides are a class of organic compounds characterized by a sulfonyl fluoride (B91410) group (-SO₂F) attached to an aryl ring. They are recognized for their unique stability and reactivity profile. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater resistance to hydrolysis and are more thermally stable. ambeed.com This stability allows them to be incorporated into complex molecules and used in a variety of reaction conditions, including aqueous environments. orgsyn.org

Their significance has been particularly highlighted with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of near-perfect click reactions. orgsyn.orgbeilstein-journals.org In SuFEx reactions, the sulfonyl fluoride group can react efficiently and selectively with a range of nucleophiles under mild conditions to form stable sulfonate esters, sulfonamides, and other sulfur(VI)-containing linkages. bldpharm.comnih.gov This capability has made arylsulfonyl fluorides indispensable tools in drug discovery, chemical biology, and materials science for creating diverse molecular architectures. bldpharm.com

Significance of Dual Benzenoid Formyl and Sulfonyl Fluoride Functionalities in Organic Synthesis

The presence of both a formyl group (-CHO) and a sulfonyl fluoride group (-SO₂F) on the same benzene (B151609) ring, as in 3-Formylbenzenesulfonyl fluoride, presents a powerful combination for organic synthesis. These two functional groups offer orthogonal reactivity, meaning they can be reacted selectively without interfering with each other.

The formyl group is a versatile handle for a wide array of chemical transformations, including:

Reductive amination: to form amines.

Wittig reaction: to form alkenes.

Aldol (B89426) condensation: to form β-hydroxy carbonyl compounds.

Oxidation: to form carboxylic acids.

The sulfonyl fluoride group, as a key component of SuFEx chemistry, can participate in reactions to form sulfonamides or sulfonate esters. orgsyn.orgbldpharm.com This dual reactivity allows for the sequential or parallel introduction of different molecular fragments, making this compound an attractive building block for the synthesis of complex molecules, including covalent inhibitors and chemical probes. Current time information in Louisville, KY, US. For instance, the sulfonyl fluoride can act as a warhead to form a covalent bond with a biological target, while the formyl group can be used to attach reporter tags or other functionalities. researchgate.net

Historical and Contemporary Academic Research Trajectories for this compound

While the broader class of arylsulfonyl fluorides has been a subject of study for many decades, with significant recent interest due to SuFEx chemistry, specific and in-depth research focused exclusively on this compound is less documented in publicly available literature. The compound is commercially available, indicating its utility in synthesis. bldpharm.combldpharm.com

The contemporary interest in this and similar bifunctional molecules is largely driven by the need for versatile tools in chemical biology and drug discovery. The ability to combine a covalent-binding warhead (the sulfonyl fluoride) with a versatile synthetic handle (the formyl group) in a single, stable molecule is highly desirable for the development of sophisticated chemical probes and targeted therapeutics. A closely related compound, [¹⁸F]4-formylbenzenesulfonyl fluoride, has been noted for its application as a radiolabeling synthon, highlighting the potential of this structural motif in bioimaging. The future research trajectory for this compound is likely to involve its application in the design of covalent inhibitors, the development of new biocompatible ligation chemistries, and the synthesis of novel functional materials.

Compound Properties

| Property | Value |

| Compound Name | This compound |

| CAS Number | 1974336-02-1 bldpharm.com |

| Molecular Formula | C₇H₅FO₃S bldpharm.com |

| Molecular Weight | 188.18 g/mol bldpharm.com |

| SMILES Code | O=S(C1=CC=CC(C=O)=C1)(F)=O bldpharm.com |

Structure

3D Structure

特性

IUPAC Name |

3-formylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3S/c8-12(10,11)7-3-1-2-6(4-7)5-9/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQABFRYSIGLHOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Chemical Transformations for 3 Formylbenzenesulfonyl Fluoride

Precursor Synthesis and Halogen Exchange Pathways

The synthesis of 3-formylbenzenesulfonyl fluoride (B91410) is accessible through several established chemical routes, primarily involving the transformation of sulfonic acid or sulfonyl chloride precursors. These methods leverage halogen exchange reactions, which are foundational in the preparation of sulfonyl fluorides.

Derivatization from 3-Formylbenzenesulfonic Acid and Analogues

The initial step involves the activation of the sulfonic acid or its salt (e.g., sodium sulfonate) to form a more reactive intermediate. Reagents like cyanuric chloride or trichloroacetonitrile (B146778) are employed to convert the sulfonic acid into the corresponding sulfonyl chloride in situ. nih.govrsc.org Following the formation of the sulfonyl chloride, a fluoride source is introduced to perform a halogen exchange, yielding the final sulfonyl fluoride product. mdpi.com This approach avoids the need to isolate the often highly reactive and unstable sulfonyl chloride intermediate. rsc.org

Conversion from Arylsulfonyl Chlorides: Process Optimization and Scope

The most conventional and widely documented method for synthesizing arylsulfonyl fluorides is the halogen exchange reaction starting from the corresponding arylsulfonyl chlorides. mdpi.comresearchgate.net This method is valued for its reliability and generally high yields. The process involves treating the sulfonyl chloride with a fluoride source, which displaces the chloride atom with a fluoride atom.

Various fluoride-donating reagents can be used, with potassium fluoride (KF) and potassium bifluoride (KHF₂) being the most common due to their availability and effectiveness. mdpi.comrsc.org The reaction conditions can be optimized by careful selection of the solvent and temperature. Biphasic systems, such as water/acetone with KF, have been shown to be effective, providing high yields for a range of substrates. acs.org Anhydrous conditions, often using acetonitrile (B52724) as a solvent, are also frequently employed to prevent hydrolysis of the sulfonyl chloride and the sulfonyl fluoride product. mdpi.com

Table 1: Selected Conditions for Conversion of Arylsulfonyl Chlorides to Arylsulfonyl Fluorides

| Fluoride Source | Catalyst | Solvent | Temperature | Yield | Reference |

| Potassium Fluoride (KF) | 18-crown-6 ether | Acetonitrile | Room Temp. | Excellent | mdpi.com |

| Potassium Fluoride (KF) | None | Water/Acetone | Not Specified | 84-100% | acs.org |

| Potassium Bifluoride (KHF₂) | Phase Transfer Catalyst | Acetonitrile | 60 °C | Good to Moderate | rsc.orgresearchgate.net |

| Anhydrous KF | Tris(3,6,9-trioxadecyl)amine | Sulfolane | 160-200 °C | 45-88% | google.com |

The conversion of an arylsulfonyl chloride to an arylsulfonyl fluoride is a nucleophilic substitution reaction at the sulfur atom. The generally accepted mechanism involves the attack of the fluoride anion (F⁻) on the electrophilic sulfur center of the sulfonyl chloride. This attack leads to a transient, high-energy pentacoordinate intermediate or a transition state. Subsequently, the chloride ion is expelled as a leaving group, resulting in the formation of the thermodynamically more stable S-F bond. The process is a classic example of a halogen exchange (Halex) reaction. thieme-connect.de The electrochemical reduction of arenesulfonyl fluorides has been studied, and calculations indicate that upon electron injection, the S-F bond elongates significantly, suggesting that the LUMO is located on the sulfonyl fluoride moiety, which is relevant to its reactivity. bac-lac.gc.ca

Phase transfer catalysis is a powerful technique to enhance the rate and efficiency of halogen exchange reactions, particularly when the nucleophile (fluoride salt) and the substrate (arylsulfonyl chloride) reside in different phases (e.g., solid/liquid or aqueous/organic). rsc.org In the synthesis of sulfonyl fluorides, phase transfer catalysts (PTCs) like crown ethers (e.g., 18-crown-6) or quaternary ammonium (B1175870) salts (e.g., tetra-n-butylammonium bromide, TBAB) are employed. rsc.orgacs.org

The catalyst functions by forming a complex with the cation of the fluoride salt (e.g., K⁺), creating a lipophilic ion pair (e.g., [K(18-crown-6)]⁺F⁻). This complex is soluble in the organic solvent where the arylsulfonyl chloride is dissolved. The "naked" fluoride anion, now in the organic phase, is a much more potent nucleophile and can readily react with the sulfonyl chloride. rsc.org This catalytic cycle significantly accelerates the reaction, often allowing it to proceed under milder conditions (e.g., room temperature) and with greater efficiency compared to uncatalyzed reactions. mdpi.com

Direct Synthesis from Sulfonates and Sulfonic Acids: One-Pot Protocols

To improve synthetic efficiency and avoid handling sensitive intermediates, one-pot protocols for the direct conversion of stable and readily available sulfonic acids and their salts into sulfonyl fluorides have been developed. rsc.orgnih.govrsc.org These methods combine the chlorination and fluorination steps into a single, sequential process without isolating the sulfonyl chloride. rsc.org

A widely adopted one-pot protocol involves treating the sulfonic acid or a sodium sulfonate salt with a chlorinating agent like cyanuric chloride in a solvent such as acetonitrile. mdpi.comnih.gov A phase transfer catalyst, such as tetra-n-butylammonium bromide (TBAB) for sulfonates or tetramethylammonium (B1211777) chloride (TMAC) for sulfonic acids, is often added to facilitate the initial chlorination step. rsc.org After the formation of the sulfonyl chloride is complete, a fluorinating agent, typically potassium bifluoride (KHF₂), is added directly to the reaction mixture to perform the chlorine-fluorine exchange. rsc.orgnih.gov This cascade approach is highly efficient and compatible with a diverse range of substrates. nih.govnih.gov

Table 2: One-Pot Synthesis of Arylsulfonyl Fluorides from Sulfonic Acids/Sulfonates

| Starting Material | Reagent 1 | Reagent 2 | Catalyst | Solvent | Yield | Reference |

| Sodium Sulfonate | Cyanuric Chloride | KHF₂ | TBAB (5 mol%) | CH₃CN, then Acetone | Moderate to Good | rsc.orgnih.gov |

| Sulfonic Acid | Cyanuric Chloride | KHF₂ | TMAC (5 mol%) | CH₃CN, then Acetone | Moderate to Good | rsc.org |

| Sulfonic Acid Sodium Salt | Thionyl Fluoride | BF₃·OEt₂ | None | DMF | 90-99% | rsc.orgresearchgate.net |

| Sulfonic Acid | Xtalfluor-E® | None | None | Acetonitrile | 41-94% | rsc.org |

Advanced Synthetic Approaches

Beyond traditional halogen exchange pathways, advanced synthetic methodologies offer alternative routes to sulfonyl fluorides. These methods often provide milder reaction conditions and broader substrate scopes.

One innovative approach is the electrochemical oxidative coupling of thiols or disulfides with a fluoride source like potassium fluoride (KF). acs.org This method is environmentally benign as it avoids the use of chemical oxidants and catalysts, relying instead on electrochemical potential to drive the transformation. The reaction proceeds under mild conditions and has shown a broad scope for various alkyl and aryl thiols. acs.org

Another modern strategy involves transition-metal-catalyzed reactions. For instance, palladium-catalyzed reactions of aryl iodides with a sulfur dioxide source (like DABSO) and a fluorine source (like Selectfluor) can produce arylsulfonyl fluorides in a single pot. organic-chemistry.org Similarly, Sandmeyer-type reactions, which convert aryldiazonium salts into arylsulfonyl fluorides, have been developed. These reactions can be performed under copper-free conditions using sources like Na₂S₂O₅ and Selectfluor, or with copper catalysis using reagents such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct and KHF₂. organic-chemistry.org These methods are particularly valuable for late-stage functionalization of complex molecules.

Radiosynthesis of [18F] 3-Formylbenzenesulfonyl Fluoride for Positron Emission Tomography Applications

The radiofluorination of precursors to produce 18F-labeled compounds is a cornerstone of positron emission tomography (PET), a powerful in vivo imaging technique. mdpi.com The short half-life of fluorine-18 (B77423) (approximately 110 minutes) necessitates rapid and efficient synthetic methods. mdpi.com While specific protocols for the radiosynthesis of [18F]this compound are not extensively detailed in publicly available literature, the synthesis of analogous 18F-labeled PET tracers using microfluidic technology provides a strong model for its production.

The general strategy involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [18F]fluoride. For the synthesis of [18F]this compound, a potential precursor would be a compound such as 3-formylbenzenesulfonyl chloride or a nitro-substituted precursor, which can undergo nucleophilic aromatic substitution.

Microfluidic reactors have emerged as a highly efficient platform for the synthesis of PET radiotracers, offering advantages such as rapid heating and cooling, precise control over reaction parameters, and the use of small reagent volumes. rsc.org A typical microfluidic setup for radiochemical synthesis consists of a syringe pump to introduce the precursor and the [18F]fluoride solution into a heated microreactor, followed by purification modules.

The efficiency of the radiochemical synthesis is highly dependent on several factors, including the design of the microfluidic reactor and the optimization of reaction conditions. Key parameters that are often optimized include temperature, flow rate, and precursor concentration.

Table 1: Representative Optimized Parameters for Microfluidic Radiosynthesis of 18F-Labeled PET Tracers

| Parameter | Optimized Value | Reference |

| Temperature | 160-220 °C | rsc.org |

| Flow Rate | 10-100 µL/min | rsc.org |

| Precursor Concentration | 1-5 mg/mL | rsc.org |

The optimization of these parameters can lead to high radiochemical yields and purity, which are crucial for the clinical application of PET tracers.

Solvent-Free Mechanochemical Synthesis Routes for Sulfur(VI) Fluorides

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a sustainable and efficient alternative to traditional solvent-based synthesis. researchgate.net A solvent-free mechanochemical protocol has been developed for the synthesis of sulfonyl fluorides through an imidazole (B134444)/fluorine exchange reaction using potassium bifluoride (KHF2) as the fluorine source. researchgate.net This method is particularly advantageous as it reduces solvent waste and can lead to shorter reaction times and higher yields.

The general reaction involves the milling of a sulfonyl imidazole precursor with KHF2 in a ball mill. The mechanical energy provided by the milling process facilitates the reaction in the solid state.

Table 2: Example of a Mechanochemical Synthesis of a Sulfonyl Fluoride

| Reactants | Reagents | Conditions | Yield | Reference |

| Arylsulfonyl imidazole | KHF2 | Ball milling, solvent-free | High | researchgate.net |

This approach presents a promising green chemistry route for the synthesis of this compound, starting from the corresponding 3-formylbenzenesulfonyl imidazole.

Synthetic Design Considerations

The synthesis of this compound and related compounds requires careful consideration of the reaction strategy to achieve high yields and purity. One of the key challenges can be overcoming steric hindrance, especially when dealing with substituted aromatic rings.

Steric hindrance can significantly impact the rate and feasibility of nucleophilic substitution reactions at the sulfur atom of the sulfonyl group. Several strategies can be employed to mitigate the effects of steric hindrance:

Choice of Reagents and Catalysts: The use of less bulky bases or the addition of a phase-transfer catalyst can facilitate the reaction by improving the accessibility of the reactive sites. For instance, in some palladium-catalyzed reactions, the steric hindrance of the base plays a crucial role in minimizing side reactions. mdpi.com

Reaction Conditions: Optimizing reaction parameters such as temperature and reaction time can help overcome the activation energy barrier imposed by steric hindrance.

Alternative Synthetic Routes: When direct fluorination is hindered, multi-step synthetic pathways can be designed to introduce the sulfonyl fluoride group. For example, a Friedel-Crafts reaction followed by chlorosulfonylation and subsequent fluorine exchange can be a viable route for sterically demanding substrates.

Precursor Design: The choice of the leaving group on the precursor molecule is critical. More reactive leaving groups can facilitate the substitution reaction even in the presence of steric hindrance.

Interestingly, in some synthetic methods for sulfonyl fluorides from sulfonates, the effect of steric hindrance was found to be not obvious, even with bulky substituents like a trimethyl-substituted sulfonate, suggesting that the choice of the core synthetic methodology is paramount. rsc.org

Reactivity Profiles and Mechanistic Investigations of 3 Formylbenzenesulfonyl Fluoride

Sulfonyl Fluoride (B91410) Reactivity in Nucleophilic Substitution (SuFEx) Chemistry

The sulfonyl fluoride group is a cornerstone of SuFEx chemistry, a set of click reactions that leverage the unique properties of the sulfur(VI)-fluorine bond. nih.gov This moiety's reactivity is characterized by a remarkable balance between stability and controlled reactivity, making it a preferred electrophile in many synthetic contexts. sigmaaldrich.comresearchgate.net

Exploration of Direct Substitution vs. Elimination-Addition Pathways at the Sulfur(VI) Center

The reaction of aryl sulfonyl fluorides with nucleophiles predominantly proceeds through a direct nucleophilic substitution pathway at the highly electrophilic sulfur(VI) center. This process, central to SuFEx chemistry, involves the attack of a nucleophile on the sulfur atom, leading to the displacement of the fluoride ion. nih.govresearchgate.net The mechanism is analogous to nucleophilic acyl substitution, where a tetrahedral intermediate is formed before the leaving group is expelled.

In contrast to alkyl sulfonyl halides that possess an α-hydrogen, an elimination-addition pathway involving a highly reactive sulfene (B1252967) intermediate (R¹R²C=SO₂) is not the typical mechanism for aryl sulfonyl fluorides. The reaction of 3-formylbenzenesulfonyl fluoride is expected to follow the direct substitution route, where nucleophiles react exclusively at the sulfur center. sigmaaldrich.com This chemoselectivity is a key advantage of sulfonyl fluorides over more reactive sulfonyl chlorides. sigmaaldrich.com

Influence of Electronic Substituents on Sulfonyl Fluoride Electrophilicity

The electrophilicity of the sulfur atom in an aryl sulfonyl fluoride, and thus its reactivity towards nucleophiles, is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the S(VI) center, enhancing its reactivity in SuFEx reactions. nih.gov

The formyl group (–CHO) at the meta-position of this compound acts as an electron-withdrawing substituent through its negative inductive (-I) and resonance (-M) effects. This withdrawal of electron density from the benzene (B151609) ring makes the attached sulfur atom more electron-deficient and, consequently, a stronger electrophile. This enhanced electrophilicity facilitates the nucleophilic attack at the sulfur center. Studies on the electrochemical reduction of arene sulfonyl fluorides have provided insights into how substituents affect their electronic properties and reactivity. bac-lac.gc.ca While strongly electron-withdrawing groups generally increase reactivity, some studies on related systems have shown that the interplay of electronic effects can be complex, occasionally leading to decreased yields in specific reaction types. nih.gov

| Substituent Type | Electronic Effect | Influence on S(VI) Electrophilicity | Expected Reactivity in SuFEx | Example Group |

|---|---|---|---|---|

| Electron-Withdrawing | -I, -M | Increase | Increased | -NO₂, -CN, -CHO |

| Electron-Donating | +I, +M | Decrease | Decreased | -OCH₃, -NH₂ |

| Halogens | -I, +M | Increase (Inductive dominates) | Increased | -Cl, -Br |

Characterization of the Stability-Reactivity Balance in Aqueous and Organic Media

A defining feature of sulfonyl fluorides is their unique stability-reactivity profile. nih.govnih.gov Compared to their sulfonyl chloride counterparts, sulfonyl fluorides are significantly more stable and less prone to hydrolysis. sigmaaldrich.comnih.gov The sulfur-fluorine bond is approximately 40 kcal/mol stronger than the sulfur-chlorine bond, contributing to this enhanced stability. nih.gov

This robustness allows for their use in a variety of solvents, including aqueous environments. sigmaaldrich.com While they exhibit modest stability in aqueous media, they are generally resistant to hydrolysis under neutral conditions, a critical feature for applications in chemical biology. nih.govnih.gov For instance, certain aliphatic sulfonyl fluorides have demonstrated high stability in physiological buffer (PBS, pH 7.2) over 24 hours. nih.gov This stability, coupled with their "on-demand" reactivity with specific nucleophiles, makes them exceptionally useful reagents. sigmaaldrich.comnih.gov Lewis acids can be employed to activate the sulfonyl fluoride group for reactions with weaker nucleophiles, further highlighting their tunable reactivity. nih.govclaremont.edu

| Property | Sulfonyl Fluorides (R-SO₂F) | Sulfonyl Chlorides (R-SO₂Cl) |

|---|---|---|

| Stability to Hydrolysis | High; generally stable in neutral aqueous media. nih.govnih.gov | Low; readily hydrolyzes in the presence of water. |

| Thermal Stability | High; resistant to thermolysis. sigmaaldrich.comnih.gov | Lower; can decompose upon heating. nih.gov |

| Reactivity with Nucleophiles | Moderately reactive; often requires activation or strong nucleophiles. nih.gov | Highly reactive; reacts with a wide range of nucleophiles. |

| Chemoselectivity | High; reacts selectively at the sulfur center. sigmaaldrich.com | Lower; can lead to side reactions. nih.gov |

Formyl Group Reactivity in Covalent Bond Formation

The formyl group is a versatile functional group that readily participates in a wide array of covalent bond-forming reactions, primarily driven by the electrophilic nature of the aldehyde carbon.

Nucleophilic Addition and Condensation Reactions

The formyl group of this compound is expected to undergo the full range of reactions characteristic of aromatic aldehydes. These can be broadly categorized as nucleophilic additions and condensation reactions.

Nucleophilic Addition: The polarized carbon-oxygen double bond is susceptible to attack by various nucleophiles. This includes the addition of organometallic reagents (e.g., Grignard reagents) to form secondary alcohols, or the addition of cyanide to form cyanohydrins.

Condensation Reactions: These reactions involve nucleophilic addition followed by the elimination of a water molecule. Common examples include the reaction with primary amines to form imines (Schiff bases), with hydroxylamine (B1172632) to yield oximes, and with hydrazines to produce hydrazones. These reactions are fundamental in synthetic chemistry for building molecular complexity. For example, the reaction of aldehydes with sulfonyl-stabilized carbanions is a known method for olefination. nih.gov

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Condensation | Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Condensation | Hydroxylamine (NH₂OH) | Oxime |

| Condensation | Hydrazine (H₂N-NHR) | Hydrazone |

| Wittig Reaction | Phosphorus Ylide | Alkene |

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

Cooperative Reactivity of the Formyl and Sulfonyl Fluoride Moieties

The presence of two distinct and orthogonally reactive functional groups in this compound offers powerful strategic advantages in multi-step synthesis. The term "cooperative reactivity" in this context refers to the ability to selectively address one functional group while leaving the other intact, allowing for sequential and controlled molecular elaboration.

The sulfonyl fluoride group's stability to many common reagents used for aldehyde transformations allows chemists to first modify the formyl group. For example, a condensation or Wittig reaction can be performed on the aldehyde without affecting the sulfonyl fluoride. Subsequently, the intact sulfonyl fluoride can be engaged in a SuFEx reaction to connect the molecule to a phenol, amine, or another nucleophile.

Conversely, the SuFEx reaction can be performed first. The conditions for SuFEx, especially when using silyl-protected nucleophiles or base catalysis, are typically mild enough not to interfere with the formyl group. nih.gov The resulting sulfonamide or sulfonate ester, which still contains the reactive formyl handle, can then be used in further synthetic transformations. This orthogonal reactivity allows this compound to serve as a versatile bifunctional linker or building block in the synthesis of complex molecules for materials science, drug discovery, and chemical biology.

Investigations into C-F Bond Activation and Functionalization Strategies

Currently, there are no published studies detailing the direct activation and subsequent functionalization of an aromatic C-F bond on this compound. Research on this and structurally related compounds has predominantly explored the reactivity of the sulfonyl fluoride (SO₂F) group, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, and the reactions of the aldehyde functional group.

It is important to distinguish between the functionalization of a pre-existing C-F bond and reactions that may lead to the formation of a C-F bond. For instance, studies on related di- and tri-sulfonylated benzene derivatives have shown that the sulfonyl fluoride group can be displaced by a fluoride ion under high temperatures (150–240 °C) in a process known as desulfurization. nih.gov This reaction, however, represents a C-F bond formation via the cleavage of a carbon-sulfur bond, rather than the activation of a C-F bond.

The aldehyde group in this compound offers a site for various classical organic transformations, such as nucleophilic addition, oxidation to a carboxylic acid, and reduction to a hydroxymethyl group. The sulfonyl fluoride group is recognized for its unique balance of stability and reactivity, acting as a versatile electrophile for covalent modification of biological molecules and as a key component in SuFEx click chemistry. nih.gov

Due to the lack of specific research on the C-F bond activation of this compound, no detailed research findings or data tables on this topic can be provided at this time.

Advanced Applications and Derivatization Strategies in Scientific Disciplines

Versatile Building Block in Complex Organic Synthesis

The strategic placement of an electrophilic aldehyde group and a highly reactive sulfonyl fluoride (B91410) on the same aromatic ring makes 3-Formylbenzenesulfonyl fluoride a valuable intermediate for constructing complex molecules. The two functional groups can undergo a wide range of chemical transformations, often with high selectivity, allowing for the stepwise and controlled synthesis of elaborate molecular architectures.

This compound serves as a key starting material for a variety of advanced aromatic systems and specialty chemicals. The aldehyde group provides a reactive site for carbon-carbon and carbon-nitrogen bond formation through reactions such as Wittig olefination, aldol (B89426) condensation, reductive amination, and the formation of Schiff bases. These reactions allow for the extension of the carbon skeleton or the introduction of new functional groups.

Simultaneously, the sulfonyl fluoride group is a precursor to the sulfonyl moiety, a critical functional group in many pharmaceuticals and agrochemicals. It is particularly known for its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of highly efficient and reliable reactions. researchgate.netnih.gov This allows for the facile connection of the aryl sulfonyl unit to other molecules, such as phenols or amines. sigmaaldrich.com The development of novel methods for synthesizing aryl sulfonyl fluorides from diverse precursors like diaryliodonium salts or arylamines underscores their importance as synthetic intermediates. rsc.orgresearchgate.netrsc.org The dual functionality of this compound enables its use in multi-step syntheses where one group can be reacted selectively while the other is carried through for subsequent transformations, providing a modular approach to building complex, functionalized aromatic compounds.

Contribution to Advanced Materials Development

The unique chemical properties of this compound also lend themselves to the field of materials science, particularly in the synthesis and modification of polymers and resins.

The aldehyde functionality of this compound can be directly involved in polymerization reactions. For instance, it can undergo condensation polymerization with phenols or amines to create phenol-formaldehyde or furan-based resins, embedding the sulfonyl fluoride group into the polymer backbone.

Alternatively, and perhaps more powerfully, the sulfonyl fluoride group can be used for post-polymerization modification. A polymer can be synthesized to contain pendant aldehyde groups, which can then be reacted with a derivative of this compound. More commonly, a monomer containing the sulfonyl fluoride could be polymerized, leaving the reactive -SO₂F group intact within the polymer structure. This group can then be modified using the highly efficient SuFEx reaction. This approach allows for the chemical functionalization of polymer surfaces or the bulk material, introducing new properties such as altered solubility, thermal stability, or the ability to bind to other molecules, which is crucial for developing new composites, resist materials, and functional films. google.com

Research Tools in Chemical Biology and Radiopharmaceutical Chemistry

The sulfonyl fluoride moiety is a privileged electrophile in chemical biology for its ability to form strong, covalent bonds with specific amino acid residues in proteins. This reactivity, combined with the synthetic handle provided by the aldehyde group, makes this compound a powerful platform for developing sophisticated research tools for studying biological systems and for creating diagnostic agents for medical imaging.

Sulfonyl fluorides are well-established as "warheads" for covalent inhibitors and chemical probes due to their specific reactivity profile. sigmaaldrich.com Unlike more indiscriminate electrophiles, sulfonyl fluorides exhibit context-dependent reactivity, primarily targeting nucleophilic amino acid residues. nih.gov This allows for the selective labeling of proteins, which is invaluable for identifying and validating drug targets, studying protein function, and mapping protein-protein interactions. nih.gov

The this compound scaffold is particularly useful as a bifunctional covalent probe. The sulfonyl fluoride group acts as the reactive warhead, while the aldehyde group serves as a versatile point of attachment. Researchers can conjugate a specific ligand or directing group to the aldehyde (for instance, via reductive amination), which then guides the probe to a protein of interest. Upon binding, the sulfonyl fluoride reacts with a nearby nucleophilic residue, forming a stable covalent bond and permanently labeling the protein.

Table 1: Amino Acid Residues Targeted by Sulfonyl Fluoride Probes

| Target Residue | Type of Bond Formed | Relevance |

|---|---|---|

| Tyrosine | Sulfonate Ester | Key target for context-dependent labeling in various binding sites. nih.gov |

| Serine | Sulfonate Ester | Common target, especially in the active sites of serine proteases and hydrolases. nih.gov |

| Lysine (B10760008) | Sulfonamide | Forms stable covalent adducts with nucleophilic lysine residues. nih.gov |

| Threonine | Sulfonate Ester | Reacts similarly to serine, providing another site for covalent modification. nih.gov |

| Histidine | Sulfonyl-imidazole | Can be targeted, contributing to the broad utility of sulfonyl fluoride probes. sigmaaldrich.com |

This table summarizes the common amino acid residues that can be covalently modified by the sulfonyl fluoride functional group, forming the basis of its application as a chemical probe.

In the field of Positron Emission Tomography (PET), the radioisotope Fluorine-18 (B77423) ([¹⁸F]) is of paramount importance due to its ideal decay characteristics for medical imaging. nih.govfrontiersin.org However, directly incorporating [¹⁸F] into large, heat-sensitive biomolecules like peptides or antibodies is often challenging. uit.no To overcome this, radiochemists use small, reactive [¹⁸F]-labeled molecules called prosthetic groups, which are then attached to the biomolecule in a separate step. uit.nonih.gov

This compound is an excellent candidate to serve as a precursor for such a prosthetic group. The labeling strategy involves two key stages:

Bioconjugation: The aldehyde group of the non-radioactive this compound is first attached to a target biomolecule (e.g., to an amine group on a peptide via reductive amination).

Radiolabeling: The resulting conjugate, now bearing a sulfonyl fluoride group, is then subjected to a nucleophilic fluorination reaction using [¹⁸F]fluoride ion. This step proceeds via a Sulfur [¹⁸F]Fluoride Exchange ([¹⁸F]SuFEx) reaction, where the non-radioactive ¹⁹F atom on the sulfonyl fluoride is swapped for a radioactive ¹⁸F atom. nih.gov

This molecule can also be viewed as a fluoride-relay intermediate. It can be pre-labeled with [¹⁸F] to create meta-([¹⁸F]fluorosulfonyl)benzaldehyde, a reactive [¹⁸F]prosthetic group that can then be conjugated to a biomolecule. This approach is analogous to the use of other fluoride relay reagents like [¹⁸F]Ethenesulfonyl Fluoride ([¹⁸F]ESF), which are designed to facilitate the labeling of complex molecules under mild conditions. researchgate.net The ability to perform this labeling in a single, efficient step is a significant advantage in the time-sensitive world of radiopharmaceutical production. researchgate.netnih.gov

Table 2: Properties of Fluorine-18 for PET Imaging

| Property | Value | Significance |

|---|---|---|

| Half-life | 109.7 minutes | Long enough for synthesis, purification, and imaging studies, yet short enough to minimize patient radiation dose. nih.govnih.gov |

| Decay Mode | 97% Positron Emission (β+) | The basis of PET imaging, where emitted positrons annihilate with electrons to produce detectable gamma rays. nih.govfrontiersin.org |

| Max. Positron Energy | 0.635 MeV | Low positron energy results in a short travel distance in tissue, leading to higher resolution images. frontiersin.org |

This table highlights the key nuclear and physical properties that make Fluorine-18 the most widely used radionuclide for clinical and preclinical PET imaging.

Bioconjugation Reagents for Peptide and Protein Functionalization

The functionalization of peptides and proteins is a cornerstone of chemical biology, enabling the development of therapeutic agents, diagnostic tools, and research probes. While the direct application of this compound as a bioconjugation reagent is an emerging area of research, the inherent reactivity of its constituent functional groups suggests significant potential. The sulfonyl fluoride moiety is known to react with nucleophilic amino acid residues, such as tyrosine, under specific conditions. nih.govmdpi.comnih.gov This reactivity forms the basis of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of powerful and reliable reactions for forming robust covalent linkages. nih.govmdpi.comresearchgate.net

The presence of the aldehyde (formyl) group on the benzene (B151609) ring provides an additional, orthogonal handle for bioconjugation. Aldehydes can readily react with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, through reductive amination to form a stable secondary amine linkage. This dual functionality of this compound could allow for a two-stage or selective conjugation strategy, where the sulfonyl fluoride and formyl group are targeted to different sites on a biomolecule.

Fluorination, in general, imparts unique properties to biomacromolecules, including enhanced metabolic stability and altered binding affinities. nih.gov The incorporation of a fluorine atom in this compound can, therefore, be advantageous for the resulting bioconjugates. nih.gov

Development of Sulfonyl Fluoride Probes for Fragment-Based Screening

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in pharmaceutical research. dtu.dkresearchgate.net This approach relies on screening libraries of low-molecular-weight compounds ("fragments") for weak binding to a biological target. dtu.dk The sulfonyl fluoride group has been identified as a valuable "warhead" for such fragments due to its ability to form covalent bonds with nucleophilic residues in a protein's binding pocket, thereby trapping the interaction for easier detection. nih.govresearchgate.net

Researchers have developed libraries of sulfonyl fluoride-containing fragments for screening against various protein targets. nih.govmdpi.comresearchgate.netdtu.dk For instance, a library of sulfonyl fluoride "bits" (SuFBits) has been proposed, where diverse small fragments are coupled to a sulfonyl fluoride-containing core. nih.govmdpi.comresearchgate.net One study successfully utilized 3-carboxybenzenesulfonyl fluoride as a warhead for creating such a library, demonstrating the utility of this class of compounds in FBDD. nih.govmdpi.comresearchgate.net While direct evidence for the inclusion of this compound in a specific screening library is not yet prominent in the literature, its structural similarity to reported fragments suggests its potential as a valuable component in future libraries. The formyl group could also participate in hydrogen bonding interactions within the binding site, contributing to the fragment's affinity and selectivity.

Table 1: Overview of a Representative Fluorinated Fragment Library (3F Library)

| Property | 3F Library | Commercial Library 1 | Commercial Library 2 |

| Number of Fragments | 115 | - | - |

| Average ALogP | 0.8 | 1.9 | 3.2 |

| Fsp3 Content | Significantly Higher | Lower | Lower |

| Natural Product-likeness | Significantly Higher | Lower | Lower |

| This table is based on data presented for a fluorinated fragment library and is for illustrative purposes. dtu.dk |

Role in Fundamental Electrochemical Studies

The electrochemical properties of a molecule can provide significant insights into its reactivity and potential applications. While comprehensive electrochemical studies specifically focused on this compound are not widely reported, the electrochemical behavior of related fluorinated and aromatic compounds has been investigated. For instance, electrochemical methods have been developed for the analysis of fluoride ions using specific receptors. tcichemicals.com Additionally, electrogenerated acids have been employed in the gem-difluorination of alkynes. nih.gov

The presence of the electron-withdrawing sulfonyl fluoride and formyl groups on the aromatic ring would be expected to influence the redox potential of this compound. Cyclic voltammetry and other electrochemical techniques could be employed to determine its reduction and oxidation potentials, providing valuable data for its potential use in electro-organic synthesis or as a redox-active probe. Further research in this area is needed to fully characterize its electrochemical behavior.

Derivatization Agent in Advanced Analytical Methodologies

Chemical derivatization is a widely used technique in analytical chemistry to enhance the detectability and chromatographic behavior of analytes, particularly in complex biological matrices. tcichemicals.comnih.govsci-hub.senih.govgreyhoundchrom.com The formyl group of this compound makes it a potential derivatization reagent for primary and secondary amines, such as those found in amino acids, neurotransmitters, and pharmaceuticals.

The reaction of the aldehyde with an amine, typically in the presence of a reducing agent (reductive amination), forms a stable secondary or tertiary amine. This derivatization can improve the analyte's properties for analysis by techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). For example, introducing the benzenesulfonyl fluoride moiety can enhance the ionization efficiency of the analyte in electrospray ionization (ESI) mass spectrometry, leading to lower detection limits. nih.govsci-hub.se

Enhancing Detection Sensitivity and Selectivity for Complex Matrices

Biological samples such as plasma, urine, and tissue extracts are inherently complex, containing a multitude of compounds that can interfere with the analysis of a target analyte. Derivatization with a reagent like this compound can significantly enhance both the sensitivity and selectivity of the analysis.

By tagging the analyte with the sulfonyl fluoride-containing group, the resulting derivative will have a unique mass and fragmentation pattern in MS/MS analysis, allowing for highly selective detection even in the presence of co-eluting interferences. nih.govsci-hub.se Furthermore, the introduction of the fluorinated tag can be beneficial for ¹⁹F NMR-based detection methods. The fluorine atom provides a clean and sensitive NMR handle, which can be particularly useful for quantitative analysis in complex mixtures.

Table 2: Examples of Derivatization Reagents for HPLC-MS Analysis

| Derivatization Reagent | Target Analyte Functional Group | Purpose |

| 4-bromo-N-methylbenzylamine | Carboxylic acids | Introduces a bromine atom for easy identification by MS. nih.govsci-hub.se |

| 2-hydrazinopyridine | Carboxylic acids | Increases detection response in ESI-MS. sci-hub.se |

| NBD-F | Primary and secondary amines | Fluorescent labeling for HPLC. tcichemicals.com |

| This compound (Potential) | Primary and secondary amines | Introduction of a sulfonyl fluoride tag for enhanced MS detection and potential for ¹⁹F NMR. |

Catalysis and Reaction Development

The unique electronic properties of sulfonyl fluorides can influence their participation in various chemical reactions, including cycloadditions.

Applications in Metal-Free Cycloaddition Reactions with Organic Azides (e.g., Ethenesulfonyl Fluoride Analogues)

Metal-free cycloaddition reactions are of great interest in organic synthesis as they avoid the use of potentially toxic and expensive metal catalysts. The [3+2] cycloaddition between an azide (B81097) and an alkene or alkyne to form a triazole or triazoline is a prominent example of such a reaction. sigmaaldrich.comresearchgate.net

While the direct participation of this compound in metal-free cycloadditions with organic azides is not extensively documented, the reactivity of related vinyl sulfones in such reactions suggests a potential pathway. researchgate.net The electron-withdrawing nature of the sulfonyl fluoride group can activate an adjacent double or triple bond towards cycloaddition. It is conceivable that derivatives of this compound, where the formyl group is converted to an alkene or alkyne, could serve as substrates in these reactions. Further research is required to explore this potential application and to understand the influence of the aryl sulfonyl fluoride moiety on the regioselectivity and stereoselectivity of the cycloaddition.

Spectroscopic and Structural Elucidation Studies of 3 Formylbenzenesulfonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 3-Formylbenzenesulfonyl fluoride (B91410) in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹⁹F, chemists can map out the molecular framework.

The ¹H NMR spectrum of 3-Formylbenzenesulfonyl fluoride is characterized by distinct signals corresponding to the aromatic protons and the single aldehyde proton. The powerful electron-withdrawing effects of both the sulfonyl fluoride (-SO₂F) and formyl (-CHO) groups cause the protons attached to the benzene (B151609) ring to be deshielded, shifting their resonances to a downfield region, typically between 8.0 and 8.7 ppm. chemicalbook.com The aldehyde proton appears even further downfield as a sharp singlet, a characteristic feature often found above 10 ppm.

Spin-spin coupling between adjacent non-equivalent protons on the aromatic ring provides crucial connectivity information. These interactions result in specific splitting patterns (e.g., doublets, triplets, or multiplets) from which coupling constants (J-values) can be extracted to confirm the meta substitution pattern.

The ¹⁹F NMR spectrum provides a direct and sensitive window into the fluorine atom's environment. wikipedia.org It typically shows a single resonance for the sulfonyl fluoride group. The chemical shift of this peak is highly indicative of the -SO₂F moiety. Furthermore, this fluorine nucleus can couple with the ortho-protons on the benzene ring (a four-bond coupling, ⁴JHF), which can sometimes be observed as a fine splitting of the fluorine signal or in the corresponding proton signals. huji.ac.il

Table 1: Representative ¹H and ¹⁹F NMR Data for this compound

| Nucleus | Assignment | Typical Chemical Shift (δ, ppm) | Typical Multiplicity | Notes |

| ¹H | Aldehyde-H | >10.0 | Singlet (s) | Highly deshielded proton, characteristic of aldehydes. |

| ¹H | Aromatic-H | 8.0 - 8.7 | Multiplet (m) | Complex pattern due to coupling between ring protons. chemicalbook.com |

| ¹⁹F | -SO₂F | +40 to +70 | Singlet (s) or Triplet (t) | Chemical shift is relative to a standard like CFCl₃. May show fine splitting due to coupling with aromatic protons. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and spectrometer frequency. The ¹⁹F chemical shift for sulfonyl fluorides is typically positive.

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assembling the molecular structure. github.io

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations). For this compound, a COSY spectrum would show cross-peaks connecting all the adjacent protons on the aromatic ring, confirming their sequence and the integrity of the benzene core. github.io

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). It allows for the definitive assignment of each carbon atom in the aromatic ring that bears a proton, as well as the aldehyde carbon. github.ioyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. youtube.com For this molecule, an HMBC spectrum would show a correlation from the aldehyde proton to the C-3 carbon of the ring, confirming the position of the formyl group. It would also show correlations from the aromatic protons to the carbon atom attached to the sulfonyl fluoride group (C-1), thereby locking in the meta substitution pattern. Correlations to the quaternary carbons, which are invisible in an HSQC spectrum, are a key feature of HMBC analysis. github.ionih.gov

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study how the molecule fragments, which provides additional structural proof.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million). This precision allows for the calculation of the exact elemental composition of the molecule. For this compound, HRMS would be used to confirm the molecular formula C₇H₅FO₃S by matching the experimentally measured mass to the calculated theoretical mass (188.9916). bldpharm.comnih.gov This capability is essential for distinguishing the compound from other isomers or molecules with the same nominal mass. researchgate.net

Direct analysis of sulfonyl halides like this compound by Gas Chromatography (GC) can be problematic due to their potential for thermal degradation in the hot injector port. nih.gov A common and effective strategy is to convert the compound into a more thermally stable derivative prior to analysis. oup.com For instance, reacting the sulfonyl fluoride with a secondary amine (like diethylamine) would yield the corresponding N,N-diethylsulfonamide. nih.gov This stable analogue can then be readily analyzed by GC-MS or GC-MS/MS, where the fragmentation pattern of the derivative provides unequivocal structural confirmation. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is an ideal technique for analyzing polar and potentially thermally sensitive compounds like this compound without requiring derivatization. chromatographyonline.com The compound is first separated from any impurities by HPLC, and the eluent is then introduced into the mass spectrometer. Specialized ionization techniques, sometimes assisted by mobile phase additives like ammonium (B1175870) fluoride, can enhance the detection and sensitivity for such molecules. nih.gov LC-MS and its high-resolution variant (LC-HRMS) are widely used for the detection and quantification of fluorinated compounds in various matrices. nih.govnih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by probing the vibrations of its chemical bonds.

The primary vibrational modes anticipated for this compound are the stretching vibrations of the carbonyl (C=O) group of the aldehyde, and the symmetric and asymmetric stretching vibrations of the sulfonyl fluoride (SO₂F) group. The aromatic C-H and C=C stretching vibrations will also be present.

The introduction of a formyl group at the meta position of the benzene ring would primarily introduce a strong absorption band corresponding to the C=O stretch. This band typically appears in the region of 1700-1720 cm⁻¹. The exact position is influenced by electronic effects; the electron-withdrawing nature of the sulfonyl fluoride group would likely shift the C=O stretching frequency to a higher wavenumber.

Table 1: Expected Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Formyl (CHO) | C=O Stretch | 1700 - 1720 |

| C-H Stretch | 2820-2850 and 2720-2750 | |

| Sulfonyl Fluoride (SO₂F) | Asymmetric SO₂ Stretch | ~1410 - 1470 |

| Symmetric SO₂ Stretch | ~1200 - 1240 | |

| S-F Stretch | ~750 - 850 | |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 |

| C-H Stretch | ~3000 - 3100 |

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy probes the electronic structure of a molecule by measuring its absorption of ultraviolet (UV) and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals.

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for characterizing compounds with conjugated systems and chromophores. In this compound, the benzene ring acts as the primary chromophore. The formyl and sulfonyl fluoride substituents will influence the energy of the electronic transitions and, consequently, the absorption maxima (λ_max).

The benzene ring exhibits characteristic π → π* transitions. The introduction of the formyl group, which contains a C=O double bond and non-bonding electrons on the oxygen atom, can lead to both π → π* and n → π* transitions. The sulfonyl fluoride group, being strongly electron-withdrawing, will also affect the energy levels of the molecular orbitals. Aromatic sulfonyl fluorides have been studied for their ability to interact with biological molecules, and their UV-Vis properties are key to understanding these interactions. nih.gov

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to the π → π* transitions of the substituted benzene ring. These are typically observed in the UV region. The n → π* transition of the formyl group is generally weaker and may be observed as a shoulder on the more intense π → π* bands. The solvent used for analysis can also influence the position and intensity of these absorption bands.

Table 2: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

| Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Substituted Benzene Ring | 200 - 300 |

| n → π | Formyl Group (C=O) | 300 - 350 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single crystal X-ray diffraction analysis provides unparalleled detail about the molecular structure, including bond lengths, bond angles, and torsional angles. It also reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonds and van der Waals forces.

While a crystal structure for this compound is not publicly documented, studies on related substituted benzenesulfonyl compounds provide insights into the likely structural features. For instance, the crystal structures of other sulfonyl fluoride-containing molecules have been determined to understand their role as probes in structural biology. nih.gov These studies often highlight the importance of the sulfonyl fluoride group in forming specific interactions with protein residues.

In a hypothetical crystal structure of this compound, one would expect the benzene ring to be essentially planar. The geometry around the sulfur atom would be tetrahedral. Key structural parameters of interest would be the C-S, S=O, and S-F bond lengths and the O=S=O and O=S-C bond angles. The orientation of the formyl group relative to the benzene ring and the sulfonyl fluoride group would also be of significant interest. Intermolecular interactions could include C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings.

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It produces a diffraction pattern that is a fingerprint of the crystalline phases present. PXRD is particularly useful for identifying different crystalline forms (polymorphs) of a compound, each of which can have distinct physical properties.

A PXRD pattern of a crystalline sample of this compound would consist of a series of peaks at specific diffraction angles (2θ). The positions and intensities of these peaks are determined by the dimensions of the unit cell and the arrangement of atoms within it. By comparing an experimental PXRD pattern to one calculated from single-crystal X-ray diffraction data, the phase purity of a bulk sample can be confirmed. The presence of broad features in the pattern would indicate the presence of amorphous (non-crystalline) material, while sharp peaks are characteristic of a well-ordered crystalline solid.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing fundamental insight into their stoichiometric composition. For this compound, this analysis is crucial for confirming its empirical and molecular formula, C₇H₅FO₃S. The theoretical elemental composition, derived from its molecular weight of 188.18 g/mol , establishes a benchmark against which experimental results are compared.

The analysis of organofluorine compounds can present unique challenges due to the high reactivity of fluorine at the high temperatures typically employed in combustion analysis. However, modern elemental analyzers, such as the FlashSmart Elemental Analyzer, are equipped to handle such compounds. These instruments utilize a dynamic flash combustion method. The sample is weighed in a tin container and introduced into a combustion reactor with a pulse of oxygen. The resulting gases are passed through a specialized reactor containing agents like FluoAdso, a mixture of metal oxides, to trap corrosive fluorine species and prevent interference and damage to the analytical system. The remaining combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated by a gas chromatography (GC) column and quantified by a thermal conductivity detector (TCD). thermofisher.com

The verification of the stoichiometric formula of this compound is achieved by comparing the experimentally determined mass percentages of carbon (C), hydrogen (H), and sulfur (S) with the calculated theoretical values. The presence and percentage of fluorine can be determined by difference or through ion chromatography after combustion and absorption. The close correlation between the experimental and theoretical values provides strong evidence for the purity and assigned structure of the synthesized compound.

Below is a data table summarizing the theoretical and illustrative experimental results for the elemental analysis of this compound.

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 44.68 | 44.65 |

| Hydrogen (H) | 2.68 | 2.71 |

| Fluorine (F) | 10.09 | 9.98 |

| Oxygen (O) | 25.50 | 25.45 |

| Sulfur (S) | 17.04 | 17.09 |

Note: The experimental values are illustrative and represent typical results obtained from modern elemental analyzers, demonstrating a high degree of accuracy and precision.

Chromatographic Methods for Purity Assessment and Separation Science

Chromatographic techniques are indispensable tools for the assessment of purity and for the separation of this compound from reaction mixtures and potential impurities. The choice of method, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely applicable method for the analysis of moderately polar organic compounds like this compound. In a typical setup, a C18 column (a non-polar stationary phase) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The aldehyde and sulfonyl fluoride functional groups impart a degree of polarity that allows for good retention and resolution. Detection is commonly achieved using a UV detector, as the benzene ring in the molecule is a strong chromophore. The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using standards of known concentration. nih.govresearchgate.net

An illustrative set of HPLC parameters for the analysis of this compound is provided in the table below.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~5.2 minutes (Illustrative) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is another powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For this compound, GC analysis would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase, often a polysiloxane derivative, separates components based on their boiling points and interactions with the phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative (purity) information. nih.govresearchgate.netnist.gov The mass spectrum of this compound would show a molecular ion peak and characteristic fragmentation patterns that can confirm its identity.

The following table outlines typical parameters for a GC-MS analysis of this compound.

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-350 m/z |

Computational and Theoretical Chemistry Investigations of 3 Formylbenzenesulfonyl Fluoride

Quantum Mechanical (QM) and Hybrid QM/MM Studies

Quantum mechanical (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are essential for modeling chemical reactions, allowing for the accurate calculation of energy landscapes and the characterization of transient species.

Computational studies have been instrumental in proposing mechanisms for reactions involving sulfonyl fluorides. For instance, in reactions where a fluoride (B91410) ion attacks a sulfonyl fluoride, a proposed mechanism, supported by calculations, involves the formation of a pentacoordinate intermediate at the sulfur center. nih.gov This intermediate is formed through the nucleophilic attack of the fluoride on the electrophilic sulfur atom. nih.gov Subsequent rearrangement of this intermediate can lead to the final products. nih.gov

In the context of radiochemistry, 3-formylbenzenesulfonyl fluoride has been selected for conjugation to biomolecules like bombesin (B8815690) due to its stability. nih.gov The synthesis of its 18F-labeled counterpart, [18F]this compound, has been explored, and understanding the reaction mechanism is crucial for optimizing such processes. nih.gov Computational analysis helps to rationalize product distributions and supports the viability of proposed intermediates, such as the pentacoordinate species, in the reaction pathway. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties and structure of molecules due to its favorable balance of accuracy and computational cost.

While DFT calculations are a standard method for predicting spectroscopic parameters to aid in experimental characterization, published studies with specific predicted NMR chemical shifts or vibrational frequencies for this compound are not found in the search results. This type of computational work would involve:

NMR Chemical Shifts: Calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) to predict their chemical shifts. This is particularly valuable for ¹⁹F NMR, where chemical shifts are highly sensitive to the electronic environment.

Vibrational Frequencies: Computing the harmonic frequencies corresponding to the molecule's vibrational modes. These calculated frequencies, often scaled by an empirical factor, can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic functional group vibrations.

No specific data tables for predicted spectroscopic parameters could be generated due to the absence of this information in the searched literature.

A computational conformational analysis of this compound, which would involve DFT calculations to determine the relative energies and rotational barriers of different conformers, has not been detailed in the available research. The primary focus of such a study would be the orientation of the formyl and sulfonyl fluoride groups relative to the benzene (B151609) ring. By systematically rotating the C-C and C-S bonds, a potential energy surface can be generated, allowing for the identification of local and global energy minima corresponding to stable conformers. This analysis provides insight into the molecule's flexibility and the most likely shapes it will adopt in different environments.

Due to a lack of specific computational data in the provided search results, no interactive data tables on the energy ordering of isomers can be presented.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows researchers to observe how molecular systems evolve, providing insights into conformational changes, intermolecular interactions, and the dynamic behavior of substances in various environments.

Specific molecular dynamics simulations investigating the interactions and dynamics of this compound in condensed phases (such as in a liquid state or in solution) have not been reported in the available scientific literature. Such studies would be valuable for understanding how molecules of this compound interact with each other and with solvent molecules, which would, in turn, shed light on its bulk properties like solubility, viscosity, and diffusion.

In the absence of direct MD simulation data for this compound, we can refer to studies on related sulfonyl fluoride-containing molecules to infer potential interaction patterns. For instance, research on other aromatic sulfonyl fluorides has highlighted the importance of non-covalent interactions, such as hydrogen bonds and π-π stacking, in determining their solid-state structures. fgcu.edunih.govnih.gov It is plausible that the formyl group in this compound could participate in specific intermolecular interactions, such as dipole-dipole interactions and the formation of hydrogen bonds, which would influence its behavior in a condensed phase. However, without specific computational studies, these remain hypotheses.

Future molecular dynamics simulations on this compound could provide valuable data on its conformational flexibility, the strength and nature of its intermolecular forces, and its solvation properties. This information would be instrumental in designing new materials and understanding its reactivity in different chemical environments.

Q & A

Q. What are the key synthetic pathways for 3-formylbenzenesulfonyl fluoride, and how can its purity be optimized?

Methodological Answer: The synthesis typically involves converting benzaldehyde derivatives to sulfonyl chloride intermediates, followed by fluorination. For example, 3-formylbenzenesulfonyl chloride can be synthesized via electrophilic substitution using chlorosulfonic acid, followed by reaction with potassium fluoride or tetrabutylammonium fluoride to replace the chloride with fluoride . Purity optimization requires rigorous purification steps:

- Chromatography: Use silica gel column chromatography with gradients of ethyl acetate/hexane to isolate the product.

- Recrystallization: Employ polar aprotic solvents (e.g., DMF) for high-yield crystallization.

- Analytical Validation: Confirm purity via H NMR (absence of chloride peaks at ~3.5 ppm) and FT-IR (S=O stretching at ~1370 cm, S-F vibration at ~800 cm) .

Q. How can researchers characterize the reactivity of the sulfonyl fluoride group in aqueous and organic media?

Methodological Answer: The sulfonyl fluoride group is hydrolytically stable compared to sulfonyl chlorides but reacts selectively with nucleophiles (e.g., thiols, amines). Key characterization methods include:

- Kinetic Studies: Monitor hydrolysis rates in buffered solutions (pH 7–9) using F NMR to track fluoride release .

- Thiol-Reactivity Assays: Incubate with cysteine or glutathione at 37°C; quantify adduct formation via LC-MS (e.g., [M+H] shifts by +119 Da for cysteine conjugation) .

- Stability Tests: Use accelerated stability chambers (40°C/75% RH) and analyze degradation products via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during radiosynthesis of [18F]-labeled this compound?

Methodological Answer: Microfluidic platforms reduce side reactions by enabling precise control of reaction parameters:

- Preconcentration of [18F]fluoride: Use anion-exchange cartridges (e.g., QMA) to remove residual O-water, minimizing hydrolysis .

- Temperature Optimization: Conduct reactions at 50–60°C to balance labeling efficiency and decomposition (e.g., <5% byproduct formation).

- Radiolabeling Validation: Confirm radiochemical purity (>95%) via radio-TLC (silica gel, methanol:dichloromethane 1:9) and compare retention factors (Rf) with non-radioactive standards .

Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives for anticancer applications?

Methodological Answer: SAR studies focus on modifying the formyl and sulfonyl groups to enhance potency:

- Formyl Group Modifications: Replace with electron-withdrawing groups (e.g., nitro) to stabilize Schiff base formation with lysine residues in histone deacetylases (HDACs).

- Sulfonyl Fluoride Bioisosteres: Substitute with phosphonate fluorides to improve membrane permeability (logP < 2.5 predicted via ChemAxon).

- In Vitro Testing: Screen derivatives against multiple myeloma cell lines (e.g., MOPC-315) using MTT assays; IC values <10 μM indicate high potency .

Q. What analytical challenges arise in detecting trace fluoride release from this compound in biological systems?

Methodological Answer: Fluoride detection requires sensitive methods to distinguish endogenous vs. compound-derived fluoride:

- Ion-Selective Electrodes (ISE): Calibrate with standard solutions (0.1–10 ppm F) in simulated body fluid (pH 7.4).

- Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize fluoride with trimethylchlorosilane (TMCS) and detect as trimethylfluorosilane (m/z 77) .

- Controlled Experiments: Compare fluoride levels in cell lysates treated with this compound vs. negative controls (e.g., <0.1 ppm background correction) .

Q. How do solvent polarity and temperature influence the kinetic stability of this compound?

Methodological Answer: Stability is solvent-dependent:

- Polar Aprotic Solvents: DMSO and DMF stabilize the sulfonyl fluoride group (half-life >48 hours at 25°C).

- Protic Solvents: Methanol/water mixtures accelerate hydrolysis (half-life <6 hours at 37°C).

- Activation Energy Calculation: Use Arrhenius plots (ln k vs. 1/T) from kinetic data collected at 20–60°C; typical E ≈ 60 kJ/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。